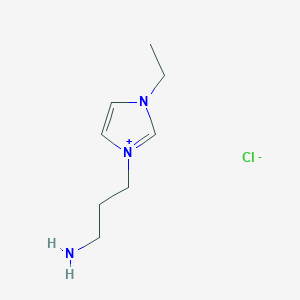
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt with a unique structure that includes an imidazole ring substituted with an ethyl group and an aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-ethylimidazole with 3-chloropropylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, acetate, or nitrate.
Oxidation and Reduction: The aminopropyl chain can undergo oxidation to form corresponding imines or amides.
Complexation: The imidazole ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Substitution: Reactions are typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.
Major Products
Substitution: Products include 3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium hydroxide, acetate, or nitrate.
Oxidation: Products include imines or amides derived from the aminopropyl chain.
Complexation: Metal-imidazole complexes with varying stoichiometries.
Scientific Research Applications
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as ionic liquids and nanocomposites.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or by chelating essential metal cofactors. It can also disrupt cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Aminopropyltriethoxysilane: Contains a silane group, making it suitable for surface modification and material science applications.
1-Ethyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of an aminopropyl chain, leading to different applications in ionic liquids and catalysis.
Uniqueness
3-(3-Aminopropyl)-1-ethyl-1H-imidazol-3-ium chloride is unique due to its combination of an imidazole ring, an ethyl group, and an aminopropyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
3-(3-ethylimidazol-1-ium-1-yl)propan-1-amine;chloride |
InChI |
InChI=1S/C8H16N3.ClH/c1-2-10-6-7-11(8-10)5-3-4-9;/h6-8H,2-5,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
SZRVBVUMYKFXGY-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)CCCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















